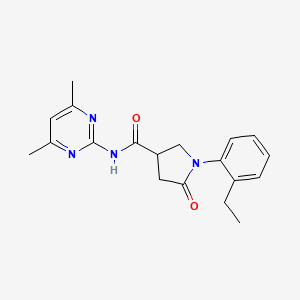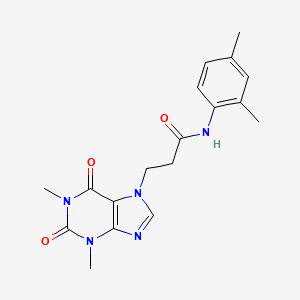![molecular formula C25H21FO3 B11161427 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11161427.png)
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H19FO3. It is a member of the chromen-2-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a propyl group attached to the chromen-2-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol, 4-phenyl-6-propyl-2H-chromen-2-one, and suitable reagents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Reaction Steps: The key steps involve the formation of the ether linkage between the 4-fluorobenzyl group and the chromen-2-one core. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of 4-fluorobenzyl alcohol reacts with the chromen-2-one derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to specific targets, while the chromen-2-one core can participate in various biochemical pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-fluorobenzyloxy)phenylboronic acid
- 3-(4-fluorobenzyloxy)phenylboronic acid
- 4-(3’-fluorobenzyloxy)phenylboronic acid
Uniqueness
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H21FO3 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
7-[(4-fluorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C25H21FO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3 |
Clé InChI |
UAPATBYZYGBGFX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,4-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11161366.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11161378.png)
![9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B11161380.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-phenylalanine](/img/structure/B11161404.png)
![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161420.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B11161432.png)

![2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11161436.png)
![4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B11161448.png)
